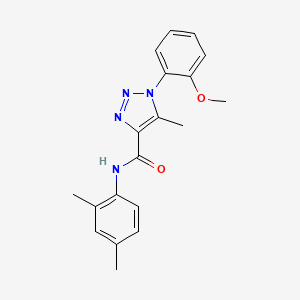![molecular formula C18H17NO3S B2675884 N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide CAS No. 2097915-27-8](/img/structure/B2675884.png)
N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide” is a complex organic molecule. It contains a bifuran moiety, which is a type of heterocyclic compound containing two furan rings . It also has a phenylsulfanyl group attached to a propanamide moiety.
Chemical Reactions Analysis
In general, the reactivity of such a compound would depend on the functional groups present. The bifuran moiety might undergo electrophilic substitution reactions, while the propanamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds structurally related to N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide have been synthesized and evaluated for their anticancer activities. For example, a series of derivatives based on the chemoselective Michael reaction demonstrated significant antiproliferative activity against human HCT-116 and MCF-7 cell lines. These findings indicate the potential of such compounds in cancer therapy, highlighting their synthesis and structure-activity relationships (El Rayes et al., 2019).
Drug Metabolism and Biocatalysis
Another application area involves the use of biocatalysis to study drug metabolism. For instance, the microbial-based surrogate biocatalytic system using Actinoplanes missouriensis was employed to produce mammalian metabolites of certain drugs, facilitating the structural characterization of these metabolites (Zmijewski et al., 2006). This approach provides valuable insights into the metabolic pathways and potential biological activities of new compounds.
Electrochemical Applications
Research into mesoporous nitrogen-doped carbon derived from ionic liquids, for example, showcases the potential of certain chemical structures in electrochemical applications, including the synthesis of hydrogen peroxide. Such materials offer a cheap, selective, and effective catalyst for the electrochemical production of H2O2, suggesting applications in environmental and industrial processes (Fellinger et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(10-12-23-15-5-2-1-3-6-15)19-13-14-8-9-17(22-14)16-7-4-11-21-16/h1-9,11H,10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFKJPJOSVTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

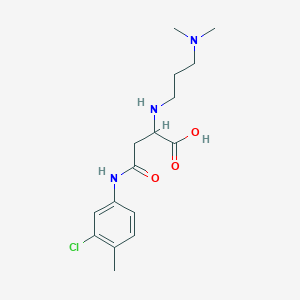
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
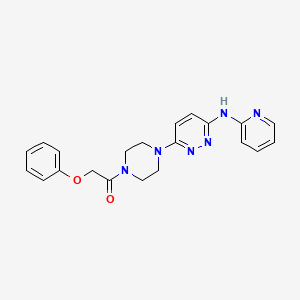
![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
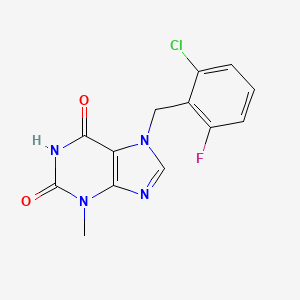
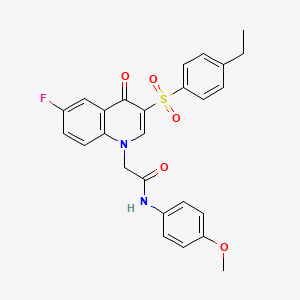
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
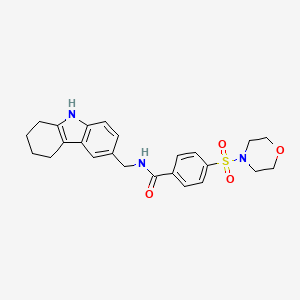
![3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2675815.png)
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)
![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)
